Rosmarinic acid
Overview
Description
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those belonging to the Lamiaceae family, such as rosemary, sage, mint, and basil . It was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary . Chemically, this compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of extensive research in various fields .
Mechanism of Action
Target of Action
Rosmarinic acid (RA) is a bioactive phenolic compound commonly found in plants of the Lamiaceae and Boraginaceae families . It has been shown to interact with several targets, including γ-aminobutyric acid (GABA) transaminase , and sirtuin (SIRT6) . The inhibition of GABA transaminase by RA results in increased GABA levels in the brain, contributing to its anxiolytic and hypotensive effects .
Mode of Action
RA interacts with its targets to induce various changes. For instance, it inhibits GABA transaminase, leading to increased GABA levels in the brain . This mechanism is believed to contribute to its anxiolytic and hypotensive effects . Furthermore, RA has been found to directly target SIRT6 , which may play a role in its anticancer activities.
Biochemical Pathways
RA is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . It affects several biochemical pathways, including the TGF-β, CTGF, and Wnt signaling pathways . These pathways cooperatively induce cell activation, epithelial–mesenchymal transition (EMT), and the expression of fibrogenic genes, such as alpha-smooth muscle actin (α-SMA) and collagens to promote fibrogenesis .
Pharmacokinetics
The pharmacokinetic properties of RA in rats after oral administration are characterized by rapid absorption, middle-speed elimination, and poor absolute bioavailability . The oral absolute bioavailability was calculated to range from 0.91% to 1.69% . Systemic exposure exhibited lack of dose proportionality over the dose range from 12.5 to 50 mg kg −1 .
Result of Action
RA exhibits diverse pharmacological effects. It has been shown to have anti-inflammatory, antioxidant, and even antidepressant, anti-aging effects . Its anti-inflammatory effects are mainly associated with free radical scavenging that induces membrane stabilization and protection against oxidative damage .
Action Environment
The action, efficacy, and stability of RA can be influenced by various environmental factors. For instance, the abundance values of flora were different in all groups, and compared to the control group, the DSS group presented increased species diversity and evolutionary changes . .
Biochemical Analysis
Biochemical Properties
Rosmarinic acid is a caffeic acid ester, with tyrosine providing another phenolic ring via dihydroxyphenyl-lactic acid . It exhibits impressive antioxidant activity, helping to combat oxidative stress in the body . Its antioxidant properties have potential benefits in mitigating neurodegenerative diseases, cardiovascular diseases, and even cancer .
Cellular Effects
This compound has significant anti-inflammatory, anti-oxidant, anti-diabetes, anti-virus, anti-tumor, neuroprotection, and hepatoprotection effects . It can be used as an anti-plasmodic, anti-viral and anti-bacterial drug . Due to its high anti-oxidant capacity, this natural polyphenol has recently gained attention for its possible application as a nutraceutical compound in the food industry .
Molecular Mechanism
The biosynthesis of this compound uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid, and 3,4-dihydroxyphenyllactic acid derived from L-tyrosine .
Temporal Effects in Laboratory Settings
This compound has been shown to have profound anti-inflammatory effects, and many in vivo and in vitro studies have reported the anti-inflammatory potential of RA in inflammatory diseases . It has also been shown to exhibit maximum potential in β-carotene bleaching, 2,2-diphenyl-1-picrylhydrazyl free radical scavenging, and chelating effect assays .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have therapeutic effects. For example, in a rat model of chronic unpredictable stress, RA administration (10 mg/kg daily) reversed depressive-like behaviors .
Metabolic Pathways
The metabolic pathways of this compound involve the general phenylpropanoid pathway and the shikimate pathway . It interacts with enzymes such as 4-coumaroyl-CoA and substrates such as shikimic acid, quinic acid, and 3,4-dihydroxyphenyllactic acid derived from L-tyrosine .
Transport and Distribution
This compound is easily absorbed through the gastrointestinal tract as well as the skin . It is one of the most important and well-known natural antioxidant compounds, which possesses neuroprotective effects in different models of neuroinflammation, neurodegeneration, as well as chemical-induced neurotoxicity and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosmarinic acid can be synthesized through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. Common extraction methods include heat reflux extraction, maceration, stirring extraction, and Soxhlet extraction . Modern techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Rosmarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as lithospermic acid and salvianolic acid .
Scientific Research Applications
Rosmarinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Rosmarinic acid is often compared with other polyphenolic compounds such as:
Lithospermic Acid: Composed of this compound and caffeic acid, it shares similar antioxidant properties but has a different molecular structure.
Salvianolic Acid: Contains two molecules of this compound and exhibits enhanced antioxidant and anti-inflammatory activities.
Yunnaneic Acid: Another derivative of this compound, known for its potent antioxidant properties.
This compound stands out due to its wide range of biological activities and its presence in various culinary herbs, making it easily accessible for research and industrial applications .
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFZQKYFQNTF-WUTVXBCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896987 | |
Record name | Rosmarinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosmarinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.547 g/cu cm | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling., Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis., ...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis., Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1. | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
20283-92-5, 537-15-5 | |
Record name | Rosmarinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |
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Record name | Rosmarinic acid | |
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Record name | Rosmarinic acid | |
Source | ChemIDplus | |
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Record name | Rosmarinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16865 | |
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Record name | Rosmarinic acid | |
Source | EPA DSSTox | |
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Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |
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Record name | ROSMARINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |
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Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rosmarinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C | |
Record name | ROSMARINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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